![molecular formula C13H14N2O B2944910 (E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime CAS No. 36146-73-3](/img/structure/B2944910.png)

(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

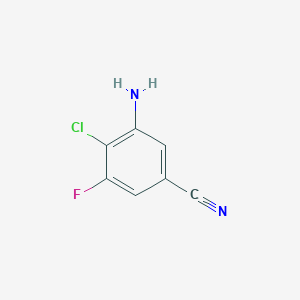

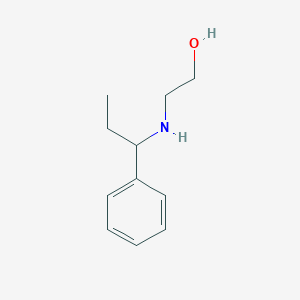

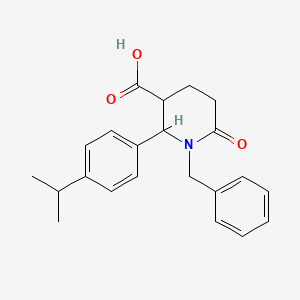

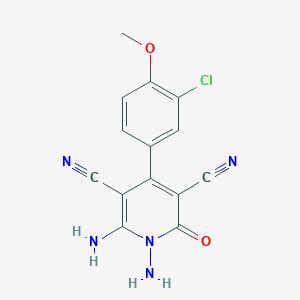

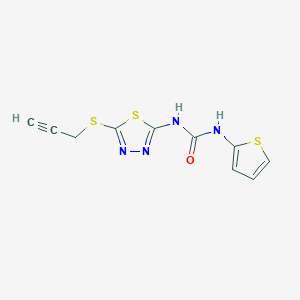

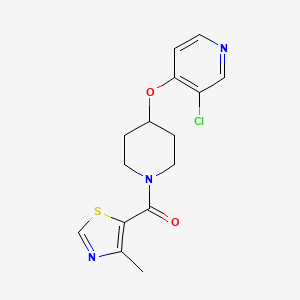

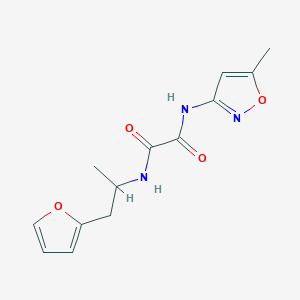

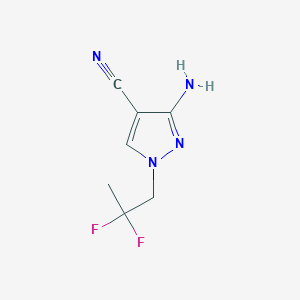

Beschreibung

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s appearance and any distinctive characteristics .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, intermediates, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar refractivity, polarizability, and others .Wissenschaftliche Forschungsanwendungen

Enantioselective Design of Potential Antipsychotics

Research has explored the affinity ratios of resolved hexahydro-7,10-iminocyclohept[b]indoles for the 5-HT2 and D2 receptors, aiming to design potential atypical antipsychotics. Compounds with the 7S,10R stereochemistry showed high affinity for these receptors, indicating a promising approach for developing new therapeutics (Mewshaw et al., 1993).

Synthesis of Indolotropones and Azabenzazulenes

Another study described the synthesis of various substituted indolo[2,3-b]tropones and 6-substituted 5-azabenz[b]azulenes, showcasing the versatility of cyclohepta[b]indol-6(5H)-ones in generating structurally diverse compounds with potential biological activity (Yamane & Fujimori, 1976).

Antimicrobial and Antimycobacterial Properties

A novel class of heterocycles, including substituted pyrazolo-, isoxazolo-, pyrimido-, and mercaptopyrimidocyclohepta[b]indoles, demonstrated in vitro antimicrobial and antimycobacterial activities. This indicates their potential as lead compounds for future drug discovery (Yamuna et al., 2012).

Development of Novel Synthetic Methodologies

The synthesis of cyclohepta[b]indoles involves challenging synthetic routes. Recent research has focused on developing efficient methods for producing these compounds, highlighting their importance in pharmaceutical research and potential applications in drug development (Stempel & Gaich, 2016).

Vasodilation Effects in Cardiovascular Research

8-Oxo-9-dihydromakomakine, a tetracyclic indole alkaloid derived from Aristotelia chilensis, has been shown to induce vasodilation in rat aorta. This suggests potential cardiovascular benefits, providing a basis for further investigation into its mechanisms and therapeutic applications (Cifuentes et al., 2018).

Wirkmechanismus

Target of Action

It is known that indole-containing compounds often interact with a wide range of targets, including various enzymes and receptors .

Mode of Action

Oxime compounds, in general, are known for their ability to undergo dynamic exchange reactions, which can be catalyzed by strong lewis acids . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Indole-3-acetaldehyde oxime, a related compound, is known to be an important intermediate in the biosynthesis of indole-3-acetic acid, a plant hormone that plays a crucial role in regulating growth and responses to environmental changes .

Pharmacokinetics

For instance, the oxime HI-6 has a plasma half-life of about 67 minutes and is widely distributed throughout the body .

Result of Action

The dynamic exchange reactions that oximes can undergo may lead to changes in the structure and function of target molecules .

Action Environment

The stability and reactivity of oxime compounds can be influenced by factors such as ph and temperature .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(NE)-N-(7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-15-12-8-4-2-6-10-9-5-1-3-7-11(9)14-13(10)12/h1,3,5,7,14,16H,2,4,6,8H2/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVJGXAMEDVKAI-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C2=C(C1)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\O)/C2=C(C1)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)

![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)

![N-(3-cyanophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2944832.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2944835.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B2944839.png)

![N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2944843.png)